molecular formula C18H32O4 B583521 (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid CAS No. 1021188-24-8

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid

Cat. No.: B583521
CAS No.: 1021188-24-8
M. Wt: 312.45
InChI Key: RPFAXJQGBOULPA-CQLUAUNVSA-N
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Description

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is a biochemical compound with the molecular formula C18H32O4 and a molecular weight of 312.44 g/mol . This compound is characterized by the presence of hydroxyl groups at the 5th and 18th positions and double bonds at the 6th and 8th positions in its carbon chain. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid typically involves the hydroxylation of octadecadienoic acid derivatives. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct stereochemistry and double bond configuration .

Industrial Production Methods

it can be synthesized in laboratory settings using standard organic synthesis techniques involving hydroxylation and careful control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated hydrocarbons .

Scientific Research Applications

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is primarily used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which (5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biological processes, including signaling pathways and metabolic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S,6E,8Z)-5,18-Dihydroxy-6,8-octadecadienoic Acid is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct chemical and biological properties. These features make it valuable for specialized research applications and differentiate it from other similar compounds .

Properties

IUPAC Name

(5S,6E,8Z)-5,18-dihydroxyoctadeca-6,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,17,19-20H,1-5,7,9,11-12,14-16H2,(H,21,22)/b8-6-,13-10+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFAXJQGBOULPA-CQLUAUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC=CC(CCCC(=O)O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCC/C=C\C=C\[C@H](CCCC(=O)O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747680
Record name (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021188-24-8
Record name (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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